molecular formula C9H3Cl4NO2 B1593784 Methyl 2,3,4,5-tetrachloro-6-cyanobenzoate CAS No. 5358-06-5

Methyl 2,3,4,5-tetrachloro-6-cyanobenzoate

Cat. No.: B1593784
CAS No.: 5358-06-5
M. Wt: 298.9 g/mol
InChI Key: XYQXGZLLGNQFSL-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrachloro-6-cyanobenzoate is a useful research compound. Its molecular formula is C9H3Cl4NO2 and its molecular weight is 298.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5358-06-5

Molecular Formula

C9H3Cl4NO2

Molecular Weight

298.9 g/mol

IUPAC Name

methyl 2,3,4,5-tetrachloro-6-cyanobenzoate

InChI

InChI=1S/C9H3Cl4NO2/c1-16-9(15)4-3(2-14)5(10)7(12)8(13)6(4)11/h1H3

InChI Key

XYQXGZLLGNQFSL-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N

5358-06-5

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A reaction vessel containing 30 ml of water and 60 ml of methyl ethyl ketone is charged with 16.15 g of the dry potassium salt of 3,4,5,6-tetrachloro-2-cyanobenzoic acid. With stirring, the mixture is heated to 72°-74° C. and 9.45 g of dimethyl sulfate are added dropwise at the same temperature to the resultant suspension, while keeping the pH at 6-8 by the gradual addition of 30% potassium hydroxide solution. The reaction mixture is kept under reflux for 2 hours and the aqueous layer is then separated. The organic layer is completely evaporated, affording 12.4 g of methyl 3,4,5,6-tetrachloro-2-cyanobenzoate with a melting point of 82°-83° C.
Quantity
16.15 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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9.45 g
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reactant
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[Compound]
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resultant suspension
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reactant
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0 (± 1) mol
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reactant
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60 mL
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Reaction Step Four
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Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A reaction vessel is charged in succession with 360 g of water, 475 g of methyl ethyl ketone and 307 g (1.0 mole) of the sodium salt (dry) of 3,4,5,6-tetrachloro-2-cyanobenzoic acid. With stirring, the mixture is heated to 72°-74° C. and to the suspension so obtained are added, at this temperature and over 1 hour, 189 g of dimethyl sulfate (1.5 moles), while keeping the pH at 5.0-5.5 by the gradual addition of 66 g (0.5 mole) of 30% sodium hydroxide solution. The reaction mixture is then stirred for 1 hour at reflux temperature (72°-74° C.). Conventional working up affords a yield of 93% of theory of methyl 3,4,5,6-tetrachloro-2-cyanobenzoate, based on the sodium salt of 3,4,5,6-tetrachloro-2-cyanobenzoic acid.
Quantity
189 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
307 g
Type
reactant
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0 (± 1) mol
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reactant
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475 g
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solvent
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Quantity
360 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

12.9 g of the potassium salt of 3,4,5,6-tetrachloro-2-cyanobenzoic acid are heated for 20 hours under reflux in a mixture of 30 ml of water, 60 ml of methyl ethyl ketone and 11.4 g of methyl iodide. The aqueous phase is separated and the organic phase is concentrated by evaporation. Recrystallisation of the crude product (which contains only a small amount of impurities according to analysis by thin-layer chromatography) from ethanol affords 7.5 g of pure methyl 3,4,5,6-tetrachloro-2-cyanobenzoate with a melting point of 83°-84° C.
Quantity
12.9 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
60 mL
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reactant
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Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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